molecular formula C13H27NO B13270224 2-[(Heptan-2-yl)amino]cyclohexan-1-ol

2-[(Heptan-2-yl)amino]cyclohexan-1-ol

Cat. No.: B13270224
M. Wt: 213.36 g/mol
InChI Key: DBCDDGLDBZLTNI-UHFFFAOYSA-N
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Description

2-[(Heptan-2-yl)amino]cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring with a hydroxyl group (-OH) and an amino group attached to a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Heptan-2-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with heptan-2-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Heptan-2-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclohexanols or cyclohexylamines.

Scientific Research Applications

2-[(Heptan-2-yl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Heptan-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.

    Cyclohexylamine: Contains an amino group attached to the cyclohexane ring.

    Heptan-2-amine: A linear analog with an amino group attached to a heptane chain.

Uniqueness

2-[(Heptan-2-yl)amino]cyclohexan-1-ol is unique due to its combination of a cyclohexane ring with both a hydroxyl and an amino group attached to a heptane chain. This structural arrangement provides distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

2-(heptan-2-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C13H27NO/c1-3-4-5-8-11(2)14-12-9-6-7-10-13(12)15/h11-15H,3-10H2,1-2H3

InChI Key

DBCDDGLDBZLTNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC1CCCCC1O

Origin of Product

United States

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